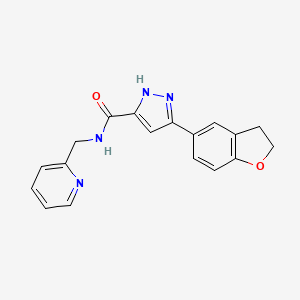

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C18H16N4O2 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c23-18(20-11-14-3-1-2-7-19-14)16-10-15(21-22-16)12-4-5-17-13(9-12)6-8-24-17/h1-5,7,9-10H,6,8,11H2,(H,20,23)(H,21,22) |

InChI Key |

TXJSOORJQIHLQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dihydrobenzofuran-5-yl Intermediates

The 2,3-dihydrobenzofuran moiety is typically prepared via cyclization of substituted phenols or reduction of benzofuran precursors :

-

Starting Material : 5-Hydroxybenzofuran derivatives are treated with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form the dihydrobenzofuran ring.

-

Alternative Route : Catalytic hydrogenation of benzofuran-5-carbaldehyde using Pd/C in ethanol yields 2,3-dihydrobenzofuran-5-methanol, which is oxidized to the aldehyde for subsequent reactions.

Example :

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation or 1,3-dipolar cycloaddition :

-

Hydrazine Condensation :

-

Vilsmeier–Haack Reaction :

Reaction Conditions :

Amide Coupling with Pyridin-2-ylmethanamine

The final step involves coupling the pyrazole-3-carboxylic acid with pyridin-2-ylmethanamine:

-

Acid Chloride Formation :

-

Nucleophilic Substitution :

Optimized Parameters :

Comparative Analysis of Synthetic Methods

Structural Confirmation and Analytical Data

-

Spectroscopic Characterization :

-

Chromatographic Purity :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

Reduction: Reduction reactions can be performed on the pyrazole ring or the carboxamide group.

Substitution: Various substitution reactions can occur, especially on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce a dihydropyrazole compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Potential

Research has indicated that pyrazole derivatives can possess anticancer properties. The mechanism often involves the inhibition of specific pathways related to cancer cell proliferation and survival. For example, compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells . The specific application of this compound in cancer therapy remains an area for further exploration.

Anti-inflammatory Effects

Compounds containing the pyrazole structure have also been reported to exhibit anti-inflammatory effects. These effects are crucial for developing treatments for chronic inflammatory diseases. The ability to modulate inflammatory pathways could position this compound as a potential therapeutic agent in managing conditions such as arthritis or inflammatory bowel disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . This highlights the potential of this compound as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Studies

Another study focused on evaluating the anticancer effects of pyrazole derivatives on various cancer cell lines. The results showed that some compounds induced apoptosis through mitochondrial pathways, leading to decreased cell viability . This suggests that this compound could be further explored for its anticancer potential.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The pyridine moiety can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparative Structural Analysis with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations and their implications:

Core Heterocyclic Scaffold

- Target Compound : 1H-pyrazole-3-carboxamide core.

- Analog 1 (): (E)-5-(2-Ethoxybenzamido)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (7c) shares the pyrazole-3-carboxamide scaffold but replaces the dihydrobenzofuran with a 2-ethoxybenzamido group and introduces a sulfonyl-containing allyl chain .

- Analog 2 (): 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide features a pyrazole-5-carboxamide core, altering the spatial orientation of substituents compared to the target compound .

Substituent Variations and Functional Groups

Pharmacological Implications

- Antiviral Potential: Pyrazole-3-carboxamides with sulfonyl groups () inhibit viral proteases, suggesting the target compound’s dihydrobenzofuran may optimize steric fit for similar targets .

- Receptor Targeting: The cannabinoid receptor ligand () demonstrates how bulky substituents (e.g., ethynylthiophene) enhance receptor affinity, a strategy that could be applied to the target compound via substituent optimization .

Biological Activity

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H18N4O2

- Molecular Weight : 298.34 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that benzofuran and pyrazole derivatives exhibit a wide array of biological activities. The compound has been studied for its potential in various therapeutic applications:

1. Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives:

- A series of pyrazole compounds displayed significant cytotoxic effects against cancer cell lines, with some showing IC50 values in the low micromolar range .

- The compound's structure allows it to inhibit key pathways involved in tumor growth and proliferation.

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented:

- Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines and enzymes such as COX .

3. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess antimicrobial properties:

- Studies reported effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .

4. Neuroprotective Effects

The compound may also exhibit neuroprotective activities:

- Pyrazole analogs have been shown to inhibit acetylcholinesterase (AChE) and other enzymes relevant to neurodegenerative diseases, indicating potential therapeutic use in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is crucial for its therapeutic application:

- Absorption : Enhanced bioavailability is often observed with benzofuran derivatives.

- Distribution : The lipophilicity of the compound may influence its distribution in biological systems.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives similar to the compound discussed:

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for synthesizing 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare benzoylated intermediates via nucleophilic substitution. For example, use benzoyl chloride in a NaOH solution, followed by controlled acidification (e.g., HCl) to isolate intermediates .

- Step 2 : Couple the pyrazole core with dihydrobenzofuran and pyridylmethyl groups using reflux conditions. Optimize solvent choice (e.g., acetic acid or DMF) and temperature (80–120°C) to enhance yield .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) and validate purity using HPLC or TLC .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction, and what software tools are recommended for refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. Ensure crystal quality (size > 0.1 mm, no twinning).

- Structure Solution : Employ direct methods in SHELXS for phase determination .

- Refinement : Refine atomic coordinates and thermal parameters iteratively using SHELXL. Address disorder in flexible substituents (e.g., pyridylmethyl group) via PART and SIMU instructions .

- Validation : Use Mercury for visualization and packing analysis to confirm hydrogen bonding or π-π interactions .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : Assign peaks for pyrazole (C3-H, δ ~6.5 ppm), dihydrobenzofuran (O-linked protons, δ ~4.2–4.5 ppm), and pyridylmethyl (N–CH2, δ ~4.8 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from the carboxamide group).

- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (tolerance < 0.4%).

Advanced Research Questions

Q. How can computational methods predict the conformational flexibility of the dihydrobenzofuran and pyrazole rings, and what parameters define puckering dynamics?

- Methodology :

- Quantum Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for ring puckering .

- Puckering Parameters : Use Cremer-Pople coordinates to quantify out-of-plane displacements. For five-membered rings, calculate amplitude (q) and phase angle (φ) .

- Dynamic Analysis : Apply molecular dynamics (MD) simulations in explicit solvent to assess torsional barriers (>5 kcal/mol indicates restricted rotation) .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Strategies :

- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-specific cytotoxicity thresholds .

- Off-Target Profiling : Use kinase/GPCR panels to rule out unintended interactions.

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., halogenated pyridyl groups) to isolate SAR trends .

Q. What experimental design principles should guide the development of structure-activity relationship (SAR) studies for this compound?

- DoE Framework :

- Factors : Vary substituents (e.g., pyridylmethyl position, dihydrobenzofuran substituents), reaction time, and temperature .

- Responses : Measure bioactivity (IC50), solubility (logP), and thermal stability (DSC).

- Analysis : Use response surface methodology (RSM) to model non-linear relationships and identify optimal derivatives .

Q. How can molecular docking studies address challenges posed by the compound’s flexible substituents during target binding prediction?

- Approach :

- Flexible Docking : Use AutoDock Vina or Schrödinger with side-chain rotamer sampling for the pyridylmethyl group .

- Ensemble Docking : Incorporate multiple receptor conformations (e.g., from MD trajectories) to account for induced-fit effects.

- Validation : Cross-check with mutagenesis data or co-crystallized analogs (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.